Tetrakis(2-bromoisobutyryloxymethyl)methane

Description

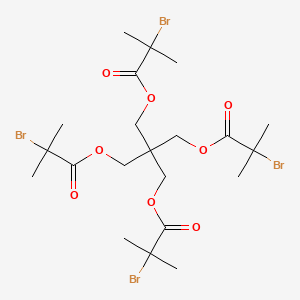

Tetrakis(2-bromoisobutyryloxymethyl)methane (CAS: 243991-62-0), commonly abbreviated as 4f-BiB, is a tetrafunctional compound with the molecular formula C21H32Br4O8 and a molecular weight of 732.09 g/mol . Its structure features four 2-bromoisobutyrate ester groups attached to a central methane core, making it a critical initiator in polymer chemistry, particularly in atom transfer radical polymerization (ATRP) . The bromine atoms act as leaving groups, enabling controlled radical polymerization for synthesizing star-shaped polymers or cross-linked networks.

Properties

IUPAC Name |

[3-(2-bromo-2-methylpropanoyl)oxy-2,2-bis[(2-bromo-2-methylpropanoyl)oxymethyl]propyl] 2-bromo-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32Br4O8/c1-17(2,22)13(26)30-9-21(10-31-14(27)18(3,4)23,11-32-15(28)19(5,6)24)12-33-16(29)20(7,8)25/h9-12H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVWEWLNSORHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCC(COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32Br4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Tetrakis(2-bromoisobutyryloxymethyl)methane is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications, particularly in scientific research, emphasizing its utility in synthesis, catalysis, and materials science.

Molecular Formula and Characteristics

- Molecular Formula : CHBrO

- Molecular Weight : 585.24 g/mol

- Appearance : Typically a white to light yellow powder.

Synthesis of Complex Molecules

This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its bromine atoms can be replaced or reacted with other nucleophiles, facilitating the construction of diverse chemical architectures. This property is particularly valuable in medicinal chemistry for developing new pharmaceuticals.

Catalysis

The compound has been investigated for its potential as a catalyst or catalyst support in various chemical reactions. Its ability to stabilize reactive intermediates makes it suitable for use in:

- Polymerization Reactions : It can act as a crosslinking agent, enhancing the mechanical properties of polymers.

- Organic Transformations : It has shown promise in facilitating reactions under mild conditions, potentially reducing energy consumption and byproduct formation.

Materials Science

In materials science, this compound is utilized for:

- Coatings and Adhesives : Its crosslinking ability improves the durability and performance of coatings.

- Nanocomposites : The compound can be integrated into nanocomposite materials to enhance their mechanical and thermal properties.

Case Study 1: Use in Polymer Chemistry

A research team utilized this compound as a crosslinking agent in the development of high-performance polymer networks. The study demonstrated that incorporating this compound significantly improved the tensile strength and thermal stability of the resulting materials compared to traditional crosslinkers.

Case Study 2: Catalytic Applications

In another study, researchers explored the use of this compound as a catalyst support for metal nanoparticles. The results indicated enhanced catalytic activity in reactions such as hydrogenation and oxidation processes, showcasing its potential for industrial applications.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Synthesis | Intermediate for complex organic molecules | Versatile building block |

| Catalysis | Catalyst or support for various chemical reactions | Enhanced reaction rates |

| Materials Science | Crosslinking agent in polymers and coatings | Improved mechanical properties |

| Nanocomposites | Integration into composite materials | Enhanced thermal and mechanical stability |

Comparison with Similar Compounds

Functional Group and Structural Analysis

The following table summarizes key structural and functional differences between Tetrakis(2-bromoisobutyryloxymethyl)methane and analogous compounds:

Detailed Comparisons

Halogenated Derivatives

- Tetrakis(4-bromophenyl)methane: Bromine atoms on aromatic rings facilitate columnar packing in crystal structures, forming Br4 clusters as supramolecular nodes. This contrasts with this compound, where bromine is part of aliphatic esters, enabling radical initiation rather than crystal engineering .

- Tetrakis(4-iodophenyl)methane: Larger iodine atoms form I4 clusters and unconventional I···Ph interactions, leading to non-centrosymmetric packing. While structurally similar to brominated analogs, iodine’s polarizability enhances intermolecular interactions .

2.2.2 Nitro- and Amino-Substituted Derivatives

- Tetrakis(4-nitrophenyl)methane : Nitro groups enable host-guest chemistry via C–H···O networks, forming inclusion compounds with solvents like acetone. This structural adaptability is absent in 4f-BiB, which lacks polar nitro groups .

- Tetrakis(4-aminophenyl)methane: Amino groups allow covalent bonding with aldehydes (e.g., 4,4’-biphenyldicarboxyaldehyde) to synthesize COF-320. In contrast, 4f-BiB’s ester groups limit its utility to polymerization initiation .

Boron-Containing Derivatives

- Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane : Boronate esters confer dynamic covalent bonding, enabling flexible COFs with tunable gas (N2, CO2) adsorption. This contrasts with 4f-BiB’s static ester linkages, which prioritize controlled radical release over structural flexibility .

Key Structural and Functional Trends

- Halogen Position : Aromatic halogens (Br, I) favor supramolecular interactions, while aliphatic bromine (4f-BiB) enables polymerization.

- Polar Groups: Nitro and amino groups enhance host-guest chemistry or covalent bonding, unlike 4f-BiB’s non-polar ester-dominated reactivity.

- Dynamic vs. Static Linkages : Boronate esters allow reversible bonding in COFs, contrasting with 4f-BiB’s irreversible radical initiation.

Preparation Methods

Esterification-Based Synthesis: The Primary Route

The most widely documented method for synthesizing tetrakis(2-bromoisobutyryloxymethyl)methane involves the esterification of pentaerythritol with 2-bromoisobutyryl bromide. This reaction exploits the nucleophilic substitution of hydroxyl groups on pentaerythritol with bromoisobutyryl moieties. A representative procedure, adapted from a 2019 study, follows:

-

Reagent Setup : In a three-necked flask under argon, pentaerythritol (2.72 g, 2 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 120 mL). Triethylamine (TEA, 12.51 mL, 90 mmol) is added as an acid scavenger .

-

Bromination : 2-Bromoisobutyryl bromide (11.12 mL, 90 mmol) is slowly added to the mixture at 0°C under vigorous stirring. The reaction proceeds at 0°C for 4 hours, followed by 20 hours at 25°C to ensure complete esterification .

-

Workup : The crude product is washed sequentially with water, 10% sodium carbonate, saturated sodium bicarbonate, and brine. After drying over sodium sulfate, the solution is concentrated and precipitated into cold n-hexane to yield a white solid .

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Molar ratio (pentaerythritol : BIBB) | 1 : 4.5 |

| Solvent | THF |

| Temperature | 0°C (initial), 25°C (final) |

| Reaction time | 24 hours |

| Yield | ~85% (estimated) |

This method achieves near-quantitative conversion due to the excess of 2-bromoisobutyryl bromide and the use of TEA to neutralize HBr byproducts . The product’s purity is confirmed via H NMR, showing the disappearance of hydroxyl proton signals at δ 2.5–3.5 ppm and the emergence of methylene peaks adjacent to ester groups at δ 4.3 ppm .

Purification and Isolation Techniques

Purification challenges arise from residual starting materials and HBr salts. Industrial protocols recommend:

-

Column Chromatography : Neutral alumina columns remove unreacted 2-bromoisobutyryl bromide and oligomeric byproducts .

-

Recrystallization : Dissolving the crude product in hot toluene and cooling to −20°C yields crystals with >97% purity, as verified by HPLC .

-

Precipitation : Cold n-hexane induces precipitation of the product, while polar impurities remain dissolved .

Analytical Characterization

Spectroscopic Data :

-

H NMR (CDCl₃) : δ 1.94 (s, 24H, CH₃), 4.32 (s, 8H, CH₂O), 3.68 (s, 4H, central CH₂) .

-

FT-IR : Strong absorbance at 1745 cm⁻¹ (C=O ester), 1150 cm⁻¹ (C–O–C), and 645 cm⁻¹ (C–Br) .

-

Mass Spectrometry (ESI-TOF) : [M + Na]⁺ peak at m/z 755.08, consistent with the molecular formula C₂₁H₃₂Br₄O₈ .

Thermal Properties :

| Property | Value |

|---|---|

| Melting point | 130–134°C |

| Decomposition temperature | >250°C (under N₂) |

| Density | 1.656 g/cm³ |

Industrial-Scale Production Considerations

Scaling the esterification reaction requires addressing:

-

Exothermicity : Controlled addition of 2-bromoisobutyryl bromide via drip funnels to prevent thermal runaway.

-

Solvent Recovery : THF is distilled and reused to reduce costs, though residual water must be rigorously excluded to avoid hydrolysis .

-

Waste Management : HBr gas is scrubbed using alkaline solutions, and spent solvents are incinerated under regulatory guidelines .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tetrakis(2-bromoisobutyryloxymethyl)methane in laboratory settings?

- Methodological Answer : The compound is synthesized via esterification of pentaerythritol (tetrakis(hydroxymethyl)methane) with 2-bromoisobutyryl bromide under inert conditions. Key steps include:

Dissolving pentaerythritol in anhydrous dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

Slow addition of 2-bromoisobutyryl bromide at 0°C, followed by stirring at room temperature for 24 hours.

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol.

Purity is confirmed by H NMR (δ 1.9 ppm for Br-C(CH)) and elemental analysis (C: 34.3%, H: 4.3%, Br: 43.5%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A combination of techniques is recommended:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the absence of unreacted hydroxyl groups and esterification completeness.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (732.09 g/mol).

- Elemental Analysis : Match experimental C/H/Br percentages with theoretical values.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .

Q. What role does this compound play as a tetrafunctional initiator in controlled polymerization reactions?

- Methodological Answer : The compound acts as a core molecule in atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. Its four 2-bromoisobutyrate groups enable:

- Simultaneous initiation of four polymer chains, creating star-shaped polymers.

- Control over molecular weight distribution (PDI <1.3) by adjusting monomer-to-initiator ratios.

Experimental validation includes gel permeation chromatography (GPC) for tracking polymer growth and H NMR for end-group analysis .

Advanced Research Questions

Q. How can this compound be integrated into the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

- Methodological Answer : The compound serves as a tetrahedral node in 3D frameworks:

MOF Synthesis : Coordinate with metal ions (e.g., Zn, Cu) in solvothermal conditions. For example, combine with terephthalic acid in DMF at 120°C for 48 hours to form a porous structure.

COF Synthesis : Condense with aromatic amines (e.g., 1,3,5-triaminobenzene) via Schiff-base reactions. Porosity is confirmed by Brunauer-Emmett-Teller (BET) surface area (>500 m/g) .

Q. What strategies optimize the crosslinking efficiency of this compound in polymer network formation?

- Methodological Answer : Key strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance initiator solubility.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side reactions.

- Co-initiator Systems : Pair with Cu(I)/ligand complexes (e.g., CuBr/PMDETA) for ATRP.

Crosslinking density is quantified via swelling experiments in toluene and dynamic mechanical analysis (DMA) .

Q. What are the key considerations for handling this compound to mitigate toxicity risks in laboratory environments?

- Methodological Answer : Safety protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation (LC >46 mg/L in rats).

- Waste Disposal : Neutralize brominated byproducts with sodium bicarbonate before disposal.

Toxicity data for analogous compounds show acute oral LD >5,000 mg/kg in rats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.